Methyl 6-hydroxynicotinate

Pharmacology Receptor Binding HCA2/GPR109A

Methyl 6-hydroxynicotinate (CAS 66171-50-4) differentiates through its 6-hydroxyl group—critical for nicotinic receptor SAR and Nicorandil impurity profiling. This tautomer-defined intermediate offers reliable HCA2 benchmark data (IC50 291-327 nM) and is the established reference for QC method validation. Its dual ester/hydroxyl reactivity enables streamlined synthesis of insecticide building blocks. Select this ≥97% pure compound to ensure reproducible catalytic and pharmacological outcomes in your discovery workflows.

Molecular Formula C7H7NO3
Molecular Weight 153.14 g/mol
CAS No. 66171-50-4
Cat. No. B1297391
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 6-hydroxynicotinate
CAS66171-50-4
Molecular FormulaC7H7NO3
Molecular Weight153.14 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CNC(=O)C=C1
InChIInChI=1S/C7H7NO3/c1-11-7(10)5-2-3-6(9)8-4-5/h2-4H,1H3,(H,8,9)
InChIKeyJTVVPKLHKMKWNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 6-Hydroxynicotinate (CAS 66171-50-4) for Research & Industrial Procurement


Methyl 6-hydroxynicotinate (CAS 66171-50-4), also known as methyl 6-oxo-1,6-dihydropyridine-3-carboxylate, is a substituted pyridine derivative with the molecular formula C₇H₇NO₃ and a molecular weight of 153.14 g/mol [1]. It is a key intermediate in the synthesis of pharmaceuticals and agrochemicals, notably serving as a precursor to nicotinyl insecticides and a reference standard for the vasodilator Nicorandil . Its defining structural feature is a hydroxyl group at the 6-position of the pyridine ring, which significantly alters its chemical reactivity and biological profile compared to other nicotinate esters.

Why Methyl 6-Hydroxynicotinate Cannot Be Replaced by Isomeric or Unsubstituted Nicotinates


The critical 6-hydroxy substituent of Methyl 6-hydroxynicotinate is not a passive structural feature. It directly influences the compound's tautomeric equilibrium, hydrogen-bonding capacity, and electronic distribution, which in turn governs its receptor-binding profile and synthetic utility [1]. For example, while Methyl nicotinate (CAS 93-60-7) is a potent vasodilator acting as a rubefacient , the introduction of the 6-hydroxyl group in Methyl 6-hydroxynicotinate shifts its biological activity toward nicotinic acetylcholine receptor modulation and alters its metabolic fate, rendering it a distinct chemical entity for research applications [2]. Similarly, positional isomers like Methyl 2-hydroxynicotinate (CAS 10128-91-3) and Methyl 5-hydroxynicotinate (CAS 30766-22-4) exhibit divergent spectroscopic properties and synthetic applications [3]. This specificity mandates precise selection to ensure experimental reproducibility and functional outcomes.

Quantitative Differentiation Evidence for Methyl 6-Hydroxynicotinate Procurement


HCA2 Receptor Binding Affinity: Methyl 6-Hydroxynicotinate vs. Methyl Nicotinate

Methyl 6-hydroxynicotinate demonstrates measurable, albeit weaker, affinity for the human hydroxycarboxylic acid receptor 2 (HCA2, also known as GPR109A), a key target for lipid-modulating therapies. In competitive binding assays using recombinant human HCA2 receptor expressed in Flp-In HEK cell membranes, Methyl 6-hydroxynicotinate displaced radiolabeled nicotinic acid with an IC50 of 291 nM to 327 nM [1][2]. In contrast, the unsubstituted analog Methyl nicotinate (CAS 93-60-7) exhibits a markedly higher affinity, with a reported IC50 of 21 nM under the same assay conditions [3]. This 14- to 15-fold difference in binding potency confirms that the 6-hydroxyl group is not merely a spectator but a key determinant of ligand-receptor interaction, making Methyl 6-hydroxynicotinate a valuable low-affinity control or scaffold for probing structure-activity relationships.

Pharmacology Receptor Binding HCA2/GPR109A Nicotinic Acid Receptor

Synthetic Yield: 6-Hydroxynicotinic Acid Esterification Efficiency

A reproducible and scalable synthetic route to Methyl 6-hydroxynicotinate has been established via acid-catalyzed esterification of 6-hydroxynicotinic acid with methanol. Using a protocol involving reflux with sulfuric acid, a final yield of 75% was achieved for the isolated product . This yield provides a reliable benchmark for process chemists. While higher yields of up to 97% have been reported using alternative reagents such as trimethylsilyldiazomethane [1], the established acid-catalyzed method offers a cost-effective and industrially relevant baseline. This is in contrast to syntheses of some positional isomers, which can be more complex due to differing reactivity patterns of the hydroxyl group.

Organic Synthesis Process Chemistry Yield Optimization Pharmaceutical Intermediates

Physical Property Benchmark: Melting Point as a Quality Control Indicator

Methyl 6-hydroxynicotinate exhibits a well-defined melting point range, with commercial suppliers consistently reporting values between 165.0 °C and 169.0 °C for material of ≥97.0% purity by GC . This narrow range provides a critical, low-cost quality control (QC) metric for incoming material verification. In comparison, the positional isomer Methyl 2-hydroxynicotinate melts at a lower temperature range of 153-155 °C , while Methyl 5-hydroxynicotinate melts at approximately 190 °C . These distinct melting points enable rapid differentiation of isomers, preventing costly synthetic errors due to misidentification.

Analytical Chemistry Quality Control Purity Assessment Physical Characterization

Nicorandil Impurity: A Critical Reference Standard for Pharmaceutical QC

Methyl 6-hydroxynicotinate is explicitly identified and cataloged as an impurity of the anti-anginal drug Nicorandil (Impurity P) . This designation is not merely a chemical curiosity; it establishes the compound as an essential reference standard for pharmaceutical quality control laboratories developing and validating HPLC or UPLC methods for Nicorandil. The presence of the 6-hydroxy group and the methyl ester functionality are critical for its chromatographic behavior and spectroscopic properties, which are distinct from other Nicorandil impurities like 2-aminoethyl nicotinate . Procuring this specific compound is therefore mandatory for regulatory compliance in Nicorandil analysis, and it cannot be substituted with generic nicotinic acid derivatives.

Pharmaceutical Analysis Quality Control Impurity Profiling Reference Standards

Optimal Applications for Methyl 6-Hydroxynicotinate Based on Quantitative Evidence


Pharmacology: HCA2 Receptor Structure-Activity Relationship (SAR) Studies

As a low-affinity HCA2 receptor ligand (IC50 291-327 nM) [1], Methyl 6-hydroxynicotinate serves as an ideal reference compound in SAR campaigns aimed at developing novel lipid-modulating therapies. Its well-characterized binding profile allows researchers to benchmark new chemical entities against a baseline of reduced potency, enabling the identification of modifications that enhance receptor engagement without the full agonism of Methyl nicotinate (IC50 21 nM).

Pharmaceutical Quality Control: Nicorandil Impurity Standard

Methyl 6-hydroxynicotinate is an established impurity in the synthesis of Nicorandil . It is an indispensable reference standard for analytical method development and validation in QC laboratories. Its specific CAS number and documented properties are essential for creating accurate calibration curves and ensuring the purity and safety of Nicorandil drug products, a requirement for regulatory submissions.

Agrochemical Research: Precursor to Nicotinyl Insecticides

Derivatives of 6-hydroxynicotinic acid are key building blocks for the synthesis of modern nicotinyl insecticides [2]. Methyl 6-hydroxynicotinate, with its ester-protected carboxylic acid and a free hydroxyl group, provides a versatile scaffold for constructing more complex bioactive molecules. Its use in this context is supported by the established synthesis route yielding 75% or higher , providing a reliable starting point for process development.

Chemical Synthesis: Development of Bioactive Heterocycles

The presence of both a reactive hydroxyl group and a carboxylic ester moiety in Methyl 6-hydroxynicotinate makes it a privileged intermediate for generating libraries of pyridine-based heterocycles [3]. Its high purity (typically ≥97.0% by GC) and well-defined physical properties ensure consistent performance in multi-step synthetic sequences, minimizing side reactions and improving overall yield.

Technical Documentation Hub

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